molecular formula C17H16N2O3 B14344540 (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate CAS No. 104029-69-8

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate

Cat. No.: B14344540
CAS No.: 104029-69-8
M. Wt: 296.32 g/mol
InChI Key: CGZLDUUNJVROSX-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions may vary, but typical conditions include room temperature to moderate heating, inert atmosphere (e.g., argon), and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Scientific Research Applications

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . In cancer research, these compounds may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

104029-69-8

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C17H16N2O3/c1-11-6-5-7-12(10-11)15(22-17(20)18-2)16-19-13-8-3-4-9-14(13)21-16/h3-10,15H,1-2H3,(H,18,20)

InChI Key

CGZLDUUNJVROSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=NC3=CC=CC=C3O2)OC(=O)NC

Origin of Product

United States

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